![molecular formula C6Br3F3 B1581980 Benzene, 1,3,5-tribromo-2,4,6-trifluoro- CAS No. 2368-49-2](/img/structure/B1581980.png)
Benzene, 1,3,5-tribromo-2,4,6-trifluoro-
Overview
Description
“Benzene, 1,3,5-tribromo-2,4,6-trifluoro-” is a chemical compound with the formula C6Br3F3 . It has a molecular weight of 368.771 . This compound is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “Benzene, 1,3,5-tribromo-2,4,6-trifluoro-” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6Br3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 .Scientific Research Applications
Organic Synthesis
1,3,5-Tribromo-2,4,6-trifluorobenzene is a valuable compound in organic synthesis. It serves as a versatile intermediate for the preparation of various organic molecules. Its high reactivity due to the presence of bromine and fluorine atoms allows for selective substitutions, making it ideal for constructing complex molecular architectures. For instance, it can undergo palladium-catalyzed coupling reactions to form biaryl structures, which are prevalent in many pharmaceuticals .
Materials Science
In the field of materials science, this compound is used to modify the properties of polymers and other materials. The incorporation of 1,3,5-tribromo-2,4,6-trifluorobenzene into polymers can enhance their thermal stability and flame retardancy. Additionally, its use in the development of organic semiconductors for electronic devices has been explored due to its potential to improve charge transport properties .
Analytical Chemistry
This compound finds applications in analytical chemistry as a standard or reference material. Its distinct spectral properties, such as in NMR and mass spectrometry, make it a suitable compound for calibration and method development. It can help in the accurate determination of complex mixtures and in the study of reaction mechanisms .
Medicinal Chemistry
In medicinal chemistry, 1,3,5-tribromo-2,4,6-trifluorobenzene can be used as a building block for the synthesis of biologically active molecules. Its halogen atoms are often used in halogen bonding interactions within biological targets, which can be crucial for the activity of potential drug candidates .
Environmental Science
The environmental impact of halogenated compounds is a significant area of study. 1,3,5-tribromo-2,4,6-trifluorobenzene can be used as a model compound to study the environmental fate of brominated and fluorinated aromatics. Research in this area can lead to better understanding and mitigation of the effects of such compounds on ecosystems .
Pharmaceutical Intermediates
As an intermediate in pharmaceutical synthesis, 1,3,5-tribromo-2,4,6-trifluorobenzene is used to introduce bromine and fluorine atoms into drug molecules. These atoms can significantly affect the pharmacokinetics and pharmacodynamics of drugs, influencing their absorption, distribution, metabolism, and excretion (ADME) properties .
properties
IUPAC Name |
1,3,5-tribromo-2,4,6-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWXXOBRXUWWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)Br)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178346 | |
Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |
CAS RN |
2368-49-2 | |
Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002368492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-TRIBROMO-2,4,6-TRIFLUORO-BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of both bromine and fluorine atoms in 1,3,5-tribromo-2,4,6-trifluorobenzene influence its interactions with other molecules?
A1: The combination of bromine and fluorine atoms in 1,3,5-tribromo-2,4,6-trifluorobenzene plays a crucial role in its intermolecular interactions. Research [] has shown that this compound can participate in both π-hole...π bonding and σ-hole...π bonding with acceptor molecules like acenaphthene. The specific type of bonding depends on the halogen atoms involved. For instance, the bromine atoms primarily engage in σ-hole...π bonding, while the fluorine atoms tend to participate in π-hole...π bonding. This unique combination of interactions allows for the fine-tuning of cocrystal luminescent properties, as demonstrated by the varying phosphorescence and delayed fluorescence observed with different bonding patterns.
Q2: What makes 1,3,5-tribromo-2,4,6-trifluorobenzene a promising candidate for improving the performance of organic solar cells (OSCs)?
A2: 1,3,5-tribromo-2,4,6-trifluorobenzene possesses a unique balance of properties that make it a valuable additive in OSC fabrication []. Its melting and boiling points, dictated by the specific combination of fluorine and bromine atoms, fall within a range that allows for optimal volatility during the OSC fabrication process. This "Goldilocks" volatility ensures efficient morphology optimization without negatively impacting the active layer. Furthermore, the molecule exhibits strong intermolecular interactions with common OSC blend components, facilitating more ordered molecular packing and favorable morphology, ultimately leading to improved power conversion efficiencies.
Q3: Are there any computational studies that shed light on the structural properties of 1,3,5-tribromo-2,4,6-trifluorobenzene?
A3: While a comprehensive Density Functional Theory (DFT) analysis specifically focusing on 1,3,5-tribromo-2,4,6-trifluorobenzene is yet to be published, research exists on similar halogenated benzene derivatives []. These studies employ DFT calculations to explore the molecular structures and vibrational spectra of these compounds, providing valuable insights into their bonding characteristics, vibrational modes, and other physicochemical properties. Applying similar computational approaches to 1,3,5-tribromo-2,4,6-trifluorobenzene could offer a deeper understanding of its structure-property relationships and guide further research on its applications.
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